3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
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Overview
Description
3,4-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 7-oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dendritic complexes for oxidation , and reducing agents such as NADPH-dependent reductases for reduction reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 7-oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .
Scientific Research Applications
3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:
Mechanism of Action
The mechanism by which 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as a substrate for specific enzymes, leading to the formation of different products through enzymatic reactions . The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but lacks the dimethyl groups present in 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with a different ring size and structure.
Isophorone epoxide: A related compound with an epoxide group, used in various industrial applications.
Uniqueness
This compound is unique due to its specific structure, which includes both dimethyl groups and an oxygen atom in a seven-membered ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications in research and industry.
Properties
CAS No. |
38261-63-1 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3,4-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-5-3-7-8(9-7)4-6(5)2/h3-4,7-8H,1-2H3 |
InChI Key |
HIMIQIMELDYHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(O2)C=C1C |
Origin of Product |
United States |
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